molecular formula C17H18N2O3 B368315 {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-66-6

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368315
CAS No.: 853752-66-6
M. Wt: 298.34g/mol
InChI Key: FPOXWPMOTCKETR-UHFFFAOYSA-N
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Description

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound characterized by its benzimidazole core and methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with benzimidazole derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis processes to improve yield and scalability. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is unique due to its benzimidazole core, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-8-4-5-9-16(15)22-11-10-19-14-7-3-2-6-13(14)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOXWPMOTCKETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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